



# **Application Notes and Protocols for S107 Treatment of iPSC-Derived Cardiomyocytes**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | S107     |           |
| Cat. No.:            | B7852656 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of **S107**, a Rycal compound, in the treatment of induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs). **S107** is a stabilizer of the ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel in cardiomyocytes. Its application in iPSC-CMs, particularly those derived from patients with genetic channelopathies like Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT), offers a powerful in vitro platform for disease modeling, drug screening, and mechanistic studies.

### Introduction

Induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) have emerged as a vital tool in cardiovascular research, providing a human-based cellular model for studying cardiac physiology and disease. A key aspect of cardiomyocyte function is the precise regulation of intracellular calcium (Ca<sup>2+</sup>) cycling. Dysregulation of Ca<sup>2+</sup> handling is a hallmark of many cardiac arrhythmias and cardiomyopathies.

**S107** is a 1,4-benzothiazepine derivative that acts as a RyR2 stabilizer. It enhances the binding of the stabilizing protein calstabin 2 (also known as FKBP12.6) to the RyR2 channel.[1] This stabilization reduces the pathological diastolic Ca<sup>2+</sup> leak from the sarcoplasmic reticulum (SR) without affecting normal Ca<sup>2+</sup> release during excitation-contraction coupling.[2] In iPSC-CMs modeling diseases such as CPVT, **S107** has been shown to be effective in mitigating arrhythmic events.[2]



## Mechanism of Action of S107 in iPSC-CMs

The primary mechanism of action of **S107** is the stabilization of the closed state of the RyR2 channel. In pathological conditions, such as those caused by certain RyR2 mutations, the interaction between RyR2 and calstabin 2 is weakened. This leads to an increased open probability of the channel during diastole, resulting in a spontaneous leak of Ca<sup>2+</sup> from the SR. This diastolic Ca<sup>2+</sup> leak can trigger delayed afterdepolarizations (DADs), which are a known cause of ventricular arrhythmias.

**\$107** enhances the affinity of calstabin 2 for the RyR2 channel, effectively "plugging" the leak. [2] This action restores normal intracellular Ca<sup>2+</sup> homeostasis and suppresses the arrhythmogenic substrate.



Click to download full resolution via product page

Figure 1: Mechanism of S107 action in iPSC-CMs.

# **Quantitative Data on S107 Effects in iPSC-CMs**



The following tables summarize the quantitative effects of **S107** treatment on iPSC-CMs, primarily from studies on CPVT patient-derived cells.

Table 1: Effect of S107 on Delayed Afterdepolarizations (DADs) in CPVT iPSC-CMs

| S107<br>Concentration | Pacing Frequency | Percentage of Cells with DADs | Reference |
|-----------------------|------------------|-------------------------------|-----------|
| 0 μM (Control)        | 1 Hz             | 87.5%                         | [2]       |
| 1 μΜ                  | 1 Hz             | 33%                           | [2]       |
| 10 μΜ                 | 1 Hz             | 25%                           | [2]       |

| 10 µM | 1.5 Hz | 10% |[2] |

Table 2: Effect of S107 on Aberrant Calcium Release in RyR2-mutant iPSC-CMs

| Treatment                | Frequency of<br>Aberrant Ca²+<br>Transients | Frequency of<br>Diastolic Leaky<br>Events | Reference |
|--------------------------|---------------------------------------------|-------------------------------------------|-----------|
| RyR2-H29D<br>(untreated) | High                                        | High                                      | [3]       |

| RyR2-H29D + S107 (5 μM) | Significantly Reduced | Significantly Reduced |[3] |

Table 3: Effect of **S107** on Contractility in Rbm20 Knockout Rat Cardiomyocytes



| Parameter                               | Rbm20 KO<br>(untreated) | Rbm20 KO + S107<br>(10 μM) | Reference |
|-----------------------------------------|-------------------------|----------------------------|-----------|
| Peak Shortening<br>(PS)                 | Decreased               | Restored to WT levels      | [1]       |
| Max. Velocity of Shortening (+dL/dt)    | Decreased               | Restored to WT levels      | [1]       |
| Time to 50% Peak<br>Shortening (sTPS50) | Reduced                 | Restored to WT levels      | [1]       |

| Resting Intracellular Ca<sup>2+</sup> | Elevated | Restored to normal levels |[1] |

# **Experimental Protocols**

The following are detailed protocols for the culture of iPSC-CMs, treatment with **\$107**, and subsequent functional analysis.





Click to download full resolution via product page

Figure 2: General experimental workflow.

## **Protocol 1: Culture and Differentiation of iPSC-CMs**

This protocol is a general guideline and may require optimization for specific iPSC lines.

#### Materials:

- iPSC line
- Matrigel-coated culture plates
- mTeSR1 medium



- RPMI 1640 medium
- B27 supplement
- CHIR99021
- IWR-1
- DPBS (Ca<sup>2+</sup>/Mg<sup>2+</sup> free)
- TrypLE Express

#### Procedure:

- iPSC Culture: Culture iPSCs on Matrigel-coated plates in mTeSR1 medium. Passage cells every 4-5 days.
- Cardiac Differentiation (Day 0): When iPSCs reach 80-90% confluency, replace the medium with RPMI/B27 containing CHIR99021 (e.g., 6 μM).
- Day 2: Replace with fresh RPMI/B27 medium.
- Day 3: Replace with RPMI/B27 medium containing IWR-1 (e.g., 5 μM).
- Day 5: Replace with fresh RPMI/B27 medium.
- Day 7 onwards: Spontaneous contractions should be visible. Continue to culture in RPMI/B27, changing the medium every 2-3 days.
- Maturation: For more mature phenotypes, continue culture for 30 days or longer.

## **Protocol 2: S107 Treatment**

#### Materials:

- **S107** powder
- DMSO (cell culture grade)



Culture medium (e.g., RPMI/B27)

#### Procedure:

- Stock Solution Preparation: Prepare a 10 mM stock solution of **\$107** in DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
- Working Solution Preparation: On the day of the experiment, dilute the S107 stock solution in pre-warmed culture medium to the desired final concentration (e.g., 1 μM, 5 μM, 10 μM).
- Treatment: Aspirate the existing medium from the iPSC-CMs and add the S107-containing medium.
- Incubation: Incubate the cells for the desired period (e.g., 2-3 hours) at 37°C and 5% CO<sub>2</sub> before functional analysis.

## **Protocol 3: Calcium Imaging**

#### Materials:

- Fluo-4 AM or Fura-2 AM calcium indicator
- Pluronic F-127
- Tyrode's solution (in mM: 138 NaCl, 4 KCl, 1.8 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 0.33 NaH<sub>2</sub>PO<sub>4</sub>, 10 HEPES, 10 Glucose, pH 7.3)
- Confocal microscope or calcium imaging system

#### Procedure:

- Dye Loading:
  - Prepare a loading solution of Fluo-4 AM (e.g., 5 μM) or Fura-2 AM (e.g., 5 μM) with Pluronic F-127 (e.g., 0.02%) in Tyrode's solution or culture medium.
  - Incubate the iPSC-CMs with the loading solution for 30 minutes at 37°C.
- Wash: Wash the cells twice with fresh, pre-warmed Tyrode's solution.



- De-esterification: Incubate the cells for an additional 10-15 minutes to allow for complete deesterification of the dye.
- · Imaging:
  - Mount the culture plate on the microscope stage, maintaining the temperature at 37°C.
  - For Fluo-4, excite at ~488 nm and collect emission at ~520 nm. For Fura-2, alternate excitation between 340 nm and 380 nm and collect emission at ~510 nm.
  - Record spontaneous or electrically stimulated (e.g., 1 Hz) calcium transients.
- Data Analysis: Analyze the recorded fluorescence signals to determine parameters such as calcium transient amplitude, decay kinetics (tau), and the frequency of spontaneous calcium release events.

# Protocol 4: Electrophysiological Recording (Patch Clamp)

#### Materials:

- Patch-clamp rig (amplifier, micromanipulator, microscope)
- Borosilicate glass capillaries
- External solution (Tyrode's solution)
- Internal solution (in mM: 120 K-aspartate, 20 KCl, 1 MgCl<sub>2</sub>, 10 HEPES, 5 EGTA, 5 Mg-ATP, pH 7.2 with KOH)

#### Procedure:

- Pipette Preparation: Pull glass capillaries to a resistance of 3-5 M $\Omega$  when filled with the internal solution.
- Cell Selection: Identify a spontaneously beating or quiescent iPSC-CM for recording.



- Giga-seal Formation: Approach the cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ).
- Whole-cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
- · Recording:
  - In current-clamp mode, record spontaneous or paced action potentials.
  - Analyze action potential parameters such as duration (APD<sub>50</sub>, APD<sub>90</sub>), upstroke velocity, and the presence of DADs.

# **Logical Relationship of S107 Effects**



Click to download full resolution via product page



**Figure 3:** Logical flow of **S107**'s effects from molecular to functional levels.

### Conclusion

**\$107** represents a promising therapeutic agent for cardiac channelopathies involving RyR2 dysregulation. The use of iPSC-CMs provides a powerful and clinically relevant platform to investigate the efficacy and mechanism of **\$107**. The protocols and data presented here offer a foundational guide for researchers and drug development professionals to utilize this model system effectively. Further studies using iPSC-CMs will continue to elucidate the therapeutic potential of **\$107** and other RyR2-stabilizing compounds.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. The ryanodine receptor stabilizer S107 ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patient-Specific Human Induced Pluripotent Stem Cell Model Assessed with Electrical Pacing Validates S107 as a Potential Therapeutic Agent for Catecholaminergic Polymorphic Ventricular Tachycardia PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for S107 Treatment of iPSC-Derived Cardiomyocytes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7852656#s107-treatment-of-induced-pluripotentstem-cell-derived-cardiomyocytes-ipsc-cms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com